Product packaging for (6-Methylquinolin-5-yl)thiourea(Cat. No.:CAS No. 692287-16-4)

(6-Methylquinolin-5-yl)thiourea

Cat. No.: B2357293
CAS No.: 692287-16-4
M. Wt: 217.29
InChI Key: OHWXJLDCVVZZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(6-Methylquinolin-5-yl)thiourea ( 692287-16-4) is a high-purity chemical compound with the molecular formula C 11 H 11 N 3 S and a molecular weight of 217.29 g/mol . This organosulfur compound features a quinoline moiety, a privileged scaffold in medicinal chemistry, combined with a thiourea functional group, making it a promising candidate for various biomedical and chemical research applications. Thiourea derivatives are extensively investigated for their diverse biological activities, which include antibacterial, antioxidant, anticancer, anti-inflammatory, and antitubercular properties . The biological profile of these compounds is often linked to their ability to interact with enzymes and form stable complexes with various metal ions, due to the presence of nitrogen and sulfur donor atoms . Specifically, thiourea-based compounds have demonstrated significant potential as inhibitors of Mycobacterium tuberculosis growth, with some acting through the inhibition of the essential enoyl-acyl carrier protein reductase (InhA) in the mycolic acid biosynthesis pathway . Furthermore, the quinoline structure is a well-known pharmacophore in antimalarial and anticancer drug development, suggesting that the this compound hybrid could be valuable in exploring new therapeutic agents . This product is intended for research purposes only, such as in vitro biological screening, mechanistic studies, and as a synthetic intermediate or ligand in coordination chemistry. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3S B2357293 (6-Methylquinolin-5-yl)thiourea CAS No. 692287-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylquinolin-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-7-4-5-9-8(3-2-6-13-9)10(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWXJLDCVVZZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (6-Methylquinolin-5-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of (6-Methylquinolin-5-yl)thiourea, a molecule of interest in medicinal chemistry. This document consolidates available data on its synthesis, characterization, and potential biological activities, presenting it in a manner accessible to researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound possesses a molecular structure characterized by a thiourea group attached to the 5-position of a 6-methylquinoline scaffold.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 692287-16-4[1][2]
Molecular Formula C₁₁H₁₁N₃S[1][2]
Molecular Weight 217.29 g/mol [1][2]

Synthesis

The synthesis of this compound can be achieved through the reaction of 5-amino-6-methylquinoline with a suitable thiocyanate source. While a specific detailed protocol for this exact compound is not widely published, a general and analogous synthetic methodology involves the reaction of an aminoquinoline derivative with an isothiocyanate.

A plausible synthetic pathway is the reaction of 5-amino-6-methylquinoline with an isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis, or by reacting it with ammonium thiocyanate under acidic conditions. For instance, the synthesis of the related compound, N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea, was accomplished by reacting 6-amino-2-methylquinolin-4-ol with phenyl isothiocyanate in boiling ethanol.[3] Another general method for preparing thioureas involves the condensation of a primary amine with carbon disulfide in an aqueous medium.

Experimental Workflow for a General Thiourea Synthesis from an Amine:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amine 5-Amino-6-methylquinoline Reaction_Vessel Reaction in suitable solvent (e.g., Ethanol, Acetone) Amine->Reaction_Vessel Isothiocyanate Isothiocyanate Source (e.g., Benzoyl isothiocyanate) Isothiocyanate->Reaction_Vessel Precipitation Precipitation/Crystallization Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with solvent Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific spectral data for this compound is not publicly available, the expected characteristic signals based on its structure are outlined below. These are based on typical values for similar quinoline and thiourea derivatives.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Characteristics
¹H NMR - Aromatic protons of the quinoline ring (multiple signals in the range of 7.0-9.0 ppm). - A singlet for the methyl group protons (around 2.5 ppm). - Broad signals for the -NH protons of the thiourea group.
¹³C NMR - Signals for the carbon atoms of the quinoline ring (typically in the range of 110-160 ppm). - A signal for the methyl group carbon (around 15-25 ppm). - A characteristic signal for the thiocarbonyl carbon (C=S) in the range of 180-190 ppm.
FTIR (cm⁻¹) - N-H stretching vibrations (around 3100-3400 cm⁻¹). - C-H stretching of the aromatic ring and methyl group (around 2900-3100 cm⁻¹). - C=N and C=C stretching of the quinoline ring (around 1500-1600 cm⁻¹). - Thioamide bands (C=S stretching) (around 1200-1400 cm⁻¹ and 700-850 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 217.29. - Fragmentation patterns consistent with the loss of the thiourea moiety and fragmentation of the quinoline ring.

Potential Biological Activities and Signaling Pathways

Derivatives of quinoline and thiourea are known to exhibit a wide range of biological activities. While no specific studies on the biological effects of this compound have been identified, related compounds have shown promise in several therapeutic areas.

Anticancer Activity

Numerous quinoline-based thiourea derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines.[4] The mechanism of action for some quinoline derivatives involves the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.

Hypothesized Signaling Pathway Inhibition by Quinoline-Thiourea Derivatives:

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibitor Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->Receptor Inhibitor->Downstream

Caption: Potential inhibition of kinase signaling pathways by quinoline-thiourea derivatives.

Urease Inhibition

Quinoline-based acyl thiourea derivatives have demonstrated significant potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by Helicobacter pylori. The inhibition of this enzyme is a key target for the treatment of peptic ulcers and other related conditions. Studies have shown that some quinoline-thiourea derivatives exhibit potent urease inhibitory activity, with IC₅₀ values in the micromolar range.

Conclusion

This compound is a molecule with a chemical scaffold that suggests potential for biological activity, particularly in the areas of oncology and infectious diseases. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this guide provides a foundational understanding based on the properties of analogous structures. Further research is warranted to fully elucidate the chemical and pharmacological profile of this compound, including its precise synthesis, comprehensive spectroscopic characterization, and in-depth evaluation of its biological effects and mechanisms of action. This will be crucial for assessing its potential as a lead compound in future drug discovery efforts.

References

(6-Methylquinolin-5-yl)thiourea molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (6-Methylquinolin-5-yl)thiourea

This technical guide provides a detailed overview of the molecular structure, properties, and a proposed synthetic pathway for this compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics of novel quinoline-thiourea compounds.

Introduction

This compound is an organosulfur compound featuring a quinoline ring system linked to a thiourea moiety. The quinoline scaffold is a prominent heterocyclic motif found in a wide range of biologically active compounds and pharmaceuticals. Thiourea derivatives are also known for their diverse chemical reactivity and have been explored for various therapeutic applications. The combination of these two functional groups in a single molecule makes it a compound of interest for chemical synthesis and potential biological screening.

Molecular Structure and Properties

The fundamental properties of this compound are derived from its constituent parts: a 6-methylquinoline core and a thiourea group attached at the 5-position of the quinoline ring.

Chemical Structure:

Chemical Structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Data Summary:

All quantitative data regarding the molecule are summarized in the table below for clarity and ease of comparison.

IdentifierValueSource
IUPAC Name 1-(6-Methylquinolin-5-yl)thiourea-
CAS Number 692287-16-4[1]
Molecular Formula C₁₁H₁₁N₃S[1]
Molecular Weight 217.29 g/mol Calculated
Canonical SMILES CC1=CC2=C(C=C1NC(=S)N)N=CC=C2-

Synthesis Pathway

While specific experimental protocols for the synthesis of this compound are not extensively detailed in published literature, a general and logical synthetic workflow can be proposed based on established chemical reactions for creating thiourea derivatives from amino-heterocycles.

Proposed Experimental Workflow:

The synthesis would logically proceed from the precursor 5-amino-6-methylquinoline. This intermediate can be reacted with a thiocyanate salt under acidic conditions or with an isothiocyanate reagent to form the target thiourea derivative. The diagram below illustrates this proposed synthetic workflow.

G cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Reduction cluster_2 Step 3: Thiourea Formation 6_Methylquinoline 6-Methylquinoline Nitration Nitration (HNO₃, H₂SO₄) 6_Methylquinoline->Nitration Reagent 5_Nitro_6_methylquinoline 5-Nitro-6-methylquinoline Nitration->5_Nitro_6_methylquinoline Product Reduction Reduction (e.g., SnCl₂, HCl) 5_Nitro_6_methylquinoline->Reduction Starting Material 5_Amino_6_methylquinoline 5-Amino-6-methylquinoline Reduction->5_Amino_6_methylquinoline Product Thiourea_Formation Thiourea Formation (e.g., NH₄SCN, HCl) 5_Amino_6_methylquinoline->Thiourea_Formation Starting Material Target_Compound This compound Thiourea_Formation->Target_Compound Final Product

Proposed Synthetic Workflow for this compound.

Methodology:

  • Nitration of 6-Methylquinoline: The starting material, 6-methylquinoline, undergoes electrophilic nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position, yielding 5-nitro-6-methylquinoline.

  • Reduction of the Nitro Group: The nitro group of 5-nitro-6-methylquinoline is then reduced to an amino group. This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation, to produce 5-amino-6-methylquinoline.

  • Thiourea Formation: The resulting 5-amino-6-methylquinoline is reacted to form the thiourea derivative. A common method involves treating the amine with an alkali metal or ammonium thiocyanate (e.g., NH₄SCN) in the presence of an acid like HCl. This in situ generates isothiocyanic acid, which reacts with the primary amine to yield the final product, this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is a notable lack of published research detailing the biological activity, mechanism of action, or associated signaling pathways for this compound specifically. While related quinoline and thiourea compounds have been investigated for a range of bioactivities, including antimicrobial and anticancer effects, extrapolating these findings to the title compound would be speculative.[2][3]

Researchers are encouraged to perform initial biological screenings, such as cytotoxicity assays, antimicrobial susceptibility tests, or kinase inhibition panels, to elucidate the potential therapeutic relevance of this molecule. Such studies would be the first step in identifying any relevant signaling pathways or molecular targets.

Conclusion

This compound is a well-defined chemical entity with potential for further investigation in medicinal chemistry and drug discovery. This guide has provided its core molecular properties and a logical, detailed synthetic protocol to facilitate its preparation. The absence of biological data highlights a clear opportunity for novel research to explore the pharmacological profile of this compound and to determine its potential as a lead for new therapeutic agents.

References

Synthesis of (6-Methylquinolin-5-yl)thiourea from 5-amino-6-methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (6-Methylquinolin-5-yl)thiourea, a quinoline-based thiourea derivative of interest in medicinal chemistry. The document outlines a detailed experimental protocol, summarizes key quantitative data, and illustrates the synthetic workflow and a potential biological signaling pathway. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a thiourea moiety can further enhance or modulate these activities, making compounds like this compound valuable targets for drug discovery and development programs.[1][2][3][4][5][6]

Experimental Protocols

The synthesis of this compound from 5-amino-6-methylquinoline can be effectively achieved through the reaction of the primary amine with a thiocarbonyl transfer reagent. A common and reliable method involves the use of benzoyl isothiocyanate. This protocol is adapted from general procedures for the synthesis of N-arylthioureas from arylamines.

Synthesis of this compound

Materials:

  • 5-amino-6-methylquinoline

  • Benzoyl isothiocyanate

  • Anhydrous acetone

  • Triethylamine

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-6-methylquinoline (1.0 equivalent) in anhydrous acetone.

  • Addition of Reagents: To this solution, add benzoyl isothiocyanate (1.1 equivalents) dropwise at room temperature with continuous stirring. A catalytic amount of triethylamine (0.1 equivalents) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue contains the intermediate, N-benzoyl-N'-(6-methylquinolin-5-yl)thiourea.

  • Hydrolysis: The crude intermediate is then subjected to basic hydrolysis to remove the benzoyl protecting group. This is achieved by dissolving the residue in a solution of sodium hydroxide in aqueous methanol and refluxing for 1-2 hours.

  • Purification: After hydrolysis, the reaction mixture is cooled and neutralized with dilute hydrochloric acid until a precipitate is formed. The solid product, this compound, is collected by vacuum filtration using a Büchner funnel, washed with cold water, and then with a small amount of cold diethyl ether.

  • Drying and Characterization: The purified product is dried under vacuum. The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The melting point of the compound should also be determined.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product, this compound.

Compound5-amino-6-methylquinolineThis compound
Molecular Formula C₁₀H₁₀N₂C₁₁H₁₁N₃S
Molecular Weight 158.20 g/mol 217.29 g/mol [7]
CAS Number 50358-35-5692287-16-4[7]
Appearance SolidExpected to be a solid
Melting Point Not reported~186-187 °C (for a similar compound)[8]
¹H NMR (Predicted) -δ ~2.5 (s, 3H, CH₃), ~7.0-9.0 (m, 5H, quinoline-H), ~8.0 (br s, 2H, NH₂), ~9.5 (br s, 1H, NH)
¹³C NMR (Predicted) -δ ~18.0 (CH₃), ~120-150 (quinoline-C), ~180.0 (C=S)
IR (KBr, cm⁻¹) (Predicted) -~3300-3100 (N-H stretching), ~1600 (C=N stretching), ~1350 (C=S stretching)
Yield -Typically >70% for analogous reactions

Note: Predicted spectroscopic data is based on typical values for similar structures found in the literature.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product A 5-amino-6-methylquinoline C Reflux in Acetone (with Triethylamine catalyst) A->C B Benzoyl Isothiocyanate B->C D N-benzoyl-N'-(6-methylquinolin-5-yl)thiourea C->D E NaOH / aq. Methanol Reflux D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway: Induction of Apoptosis

Quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of intrinsic and extrinsic pathways.[9][10][11][12]

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway QuinolineThiourea This compound Caspase8 Caspase-8 Activation QuinolineThiourea->Caspase8 Induces Bax Bax Upregulation QuinolineThiourea->Bax Induces Bcl2 Bcl-2 Downregulation QuinolineThiourea->Bcl2 Inhibits Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for quinoline-thiourea derivatives.

References

(6-Methylquinolin-5-yl)thiourea: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methylquinolin-5-yl)thiourea is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, combining a quinoline scaffold with a thiourea moiety, suggests potential biological activity, as both pharmacophores are present in numerous therapeutic agents.[1][2][3] Quinolines are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties, often by interacting with key signaling pathways.[1][4][5] Similarly, thiourea derivatives are recognized for their diverse biological activities.[2][6][7][8]

A fundamental understanding of the physicochemical properties of this compound is paramount for its advancement as a potential drug candidate. This technical guide provides a comprehensive overview of the solubility and stability of this compound, based on the known characteristics of its constituent scaffolds: quinoline, 6-methylquinoline, and thiourea. It also outlines detailed experimental protocols for determining these properties and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties

Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₁N₃S

  • Molecular Weight: 217.29 g/mol

  • CAS Number: 692287-16-4

Solubility Profile

The solubility of this compound is predicted to be influenced by both the quinoline and thiourea moieties. The quinoline ring system is generally characterized by low water solubility, which can be modulated by pH, and good solubility in organic solvents.[9] The thiourea group can contribute to aqueous solubility through hydrogen bonding.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassSolventPredicted SolubilityRationale
Aqueous WaterLowThe non-polar quinoline backbone is expected to dominate, leading to poor aqueous solubility. Solubility may increase at acidic pH due to the protonation of the quinoline nitrogen.
Polar Protic Methanol, EthanolModerate to HighBoth the quinoline and thiourea moieties are expected to be soluble in polar protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are generally effective at dissolving a wide range of organic compounds, including those with both polar and non-polar character.
Non-Polar Toluene, HexaneLowThe polar thiourea group is likely to limit solubility in non-polar solvents.
Chlorinated Dichloromethane, ChloroformModerateThe quinoline portion suggests some solubility in chlorinated solvents.

Table 2: Quantitative Solubility Data of Related Compounds

CompoundSolventTemperature (°C)Solubility
6-Bromo-2-methylquinoline Toluene503.32 x 10⁻² (mole fraction)[10]
Ethyl Acetate502.99 x 10⁻² (mole fraction)[10]
Acetone502.76 x 10⁻² (mole fraction)[10]
Acetonitrile502.53 x 10⁻² (mole fraction)[10]
DMF502.22 x 10⁻² (mole fraction)[10]
n-Propanol509.14 x 10⁻³ (mole fraction)[10]
Isopropanol508.12 x 10⁻³ (mole fraction)[10]
Ethanol503.90 x 10⁻³ (mole fraction)[10]
Methanol509.98 x 10⁻⁴ (mole fraction)[10]
Water502.89 x 10⁻⁵ (mole fraction)[10]
6-Methylquinoline Water25631.1 mg/L (estimated)[11]
Thiourea Water25137 g/L
Ethanol2036 g/L
MethanolNot SpecifiedSoluble

Stability Profile

The stability of this compound will be dictated by the chemical reactivity of the quinoline and thiourea functional groups under various environmental conditions.

  • Light Stability: Quinoline and its derivatives are known to be sensitive to light, often discoloring over time with exposure.[9] Therefore, this compound should be stored protected from light.

  • Thermal Stability: The compound is expected to be a crystalline solid with a defined melting point and should be stable at ambient temperatures. High temperatures may lead to decomposition.

  • pH Stability: The quinoline ring is generally stable across a range of pH values. The thiourea moiety can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to degradation.

  • Oxidative Stability: Thiourea derivatives can be oxidized. The presence of the sulfur atom makes this a potential degradation pathway.

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of solubility and stability. The following sections detail generalized methodologies based on internationally recognized guidelines.

Solubility Determination (Shake-Flask Method - IUPAC Recommended)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed, screw-capped vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary experiment should be conducted to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation can be used to facilitate separation.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess compound to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Allow solid to settle / Centrifuge equil1->sep1 quant1 Sample supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 calc1 Calculate solubility quant3->calc1

Caption: Workflow for Solubility Determination (Shake-Flask Method).

Stability Assessment (Forced Degradation Studies based on OECD Guidelines)

Forced degradation studies are used to identify the likely degradation products and pathways of a substance under stress conditions.[12][13]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Hydrolytic Stability: Treat the stock solution with acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions. Samples are typically heated (e.g., 60-80 °C) to accelerate degradation.

    • Oxidative Stability: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂).

    • Photolytic Stability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., Xenon lamp). A dark control should be run in parallel.

    • Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 80 °C, 100 °C) for a defined period.[14][15]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

  • Data Evaluation: Determine the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions start Prepare Stock Solution hydrolytic Hydrolytic (Acid, Base, Neutral) start->hydrolytic oxidative Oxidative (H2O2) start->oxidative photolytic Photolytic (UV/Vis Light) start->photolytic thermal Thermal (Heat) start->thermal analysis Analyze by Stability-Indicating HPLC-PDA/MS hydrolytic->analysis oxidative->analysis photolytic->analysis thermal->analysis evaluation Evaluate Degradation Profile analysis->evaluation

Caption: Workflow for Forced Degradation Studies.

Potential Signaling Pathway Involvement

Quinoline derivatives have been shown to interact with various signaling pathways implicated in cancer and other diseases. A prominent example is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival, proliferation, and metabolism.[4][16] Inhibition of this pathway is a key strategy in cancer therapy.

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline This compound (Potential Inhibitor) Quinoline->PI3K inhibits? Quinoline->Akt inhibits?

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on the properties of its constituent chemical scaffolds. The provided experimental protocols offer a robust framework for obtaining empirical data for this compound. A thorough characterization of these physicochemical properties is a critical step in the evaluation of this compound for its potential as a therapeutic agent. Future studies should focus on generating precise experimental data for this specific molecule to validate these predictions and guide its further development.

References

The Rise of Quinoline-Based Thiourea Compounds: A New Frontier in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synthesis, biological activity, and therapeutic potential of quinoline-based thiourea compounds for researchers, scientists, and drug development professionals.

The fusion of the quinoline scaffold, a privileged structure in medicinal chemistry, with the versatile thiourea moiety has given rise to a promising class of compounds with a broad spectrum of biological activities. These hybrid molecules have demonstrated significant potential in the development of novel therapeutic agents, particularly in the realms of oncology, infectious diseases, and enzyme inhibition. This technical guide provides an in-depth review of the current landscape of quinoline-based thiourea compounds, focusing on their synthesis, quantitative biological data, experimental protocols, and mechanisms of action.

A Spectrum of Biological Activity: Data-Driven Insights

Quinoline-based thiourea derivatives have been extensively evaluated for a variety of biological activities. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.

Anticancer Activity

The antiproliferative effects of these compounds have been tested against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in Table 1.

Table 1: Anticancer Activity of Quinoline-Based Thiourea Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5b MCF-7 (Breast)0.5[1]
5c MCF-7 (Breast)42.4[1]
5f MDA-MB-231 (Breast)2.3[1]
6b MCF-7 (Breast)1.2[1]
6c MDA-MB-231 (Breast)0.8[1]
6d MCF-7 (Breast)3.5[1]
f25 CAL-27 (Tongue)7.70 ± 0.58[2]
Antibacterial Activity

The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents. Quinoline-based thiourea compounds have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium, is a key indicator of antibacterial efficacy.

Table 2: Antibacterial Activity of Quinoline-Based Thiourea Derivatives

Compound IDBacterial StrainMIC (µM)Reference
1f S. aureus2.34 ± 0.39[1]
1f MRSA2.50 ± 0.50[1]
5 MRSAComparable to vancomycin[3]
TD4 S. aureus2-16 µg/mL[4]
TD4 MRSA2-16 µg/mL[4]
Enzyme Inhibitory Activity

Specific enzymes are often targeted in drug discovery to modulate disease pathways. Quinoline-based thiourea derivatives have been identified as potent inhibitors of enzymes such as urease and tyrosinase.

Table 3: Enzyme Inhibitory Activity of Quinoline-Based Thiourea Derivatives

Compound IDEnzymeInhibition ParameterValue (µM)Reference
1-19 UreaseIC501.19 - 18.92[5]
3 TyrosinaseKi119.22[6]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of quinoline-based thiourea compounds follow established methodologies in medicinal chemistry.

General Synthesis of Quinoline-Based Thiourea Derivatives

The synthesis of these compounds typically involves a straightforward condensation reaction.

Protocol:

  • Preparation of Quinoline Amine: The starting material is often an amino-substituted quinoline. This may be commercially available or synthesized through established methods such as the Skraup or Friedländer synthesis.[7]

  • Reaction with Isothiocyanate: The quinoline amine is dissolved in a suitable organic solvent (e.g., acetone, ethanol).[8]

  • An equimolar amount of a substituted isothiocyanate is added to the solution.

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified period, typically a few hours.[9]

  • Product Isolation and Purification: The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is often removed under reduced pressure.

  • The resulting solid product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol-dichloromethane), to yield the pure quinoline-based thiourea derivative.[8][10]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[11]

G General Synthesis of Quinoline-Based Thiourea Compounds cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product Aminoquinoline Aminoquinoline Solvent_Addition Dissolve in Organic Solvent Aminoquinoline->Solvent_Addition Isothiocyanate Isothiocyanate Isothiocyanate->Solvent_Addition Reaction Stirring/Reflux Solvent_Addition->Reaction TLC_Monitoring TLC Monitoring Reaction->TLC_Monitoring Solvent_Removal Solvent Removal TLC_Monitoring->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Product Quinoline-Based Thiourea Recrystallization->Product Characterization Spectroscopic Characterization (NMR, MS) Product->Characterization

A generalized workflow for the synthesis of quinoline-based thiourea compounds.
Biological Evaluation: Anticancer and Antibacterial Assays

The cytotoxic and antimicrobial activities of the synthesized compounds are typically assessed using standardized in vitro assays.

MTT Assay for Anticancer Activity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline-based thiourea compounds for a specified incubation period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for a few hours (e.g., 3-4 hours) at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are then dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.[13]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 570 and 590 nm). The absorbance is directly proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity:

The MIC is determined using the broth microdilution method.[8]

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The quinoline-based thiourea compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[11]

G Workflow for Biological Evaluation of Quinoline-Based Thiourea Compounds cluster_anticancer Anticancer Activity Evaluation cluster_antibacterial Antibacterial Activity Evaluation Start Synthesized Quinoline-Based Thiourea Compounds Cell_Culture Seeding Cancer Cells Start->Cell_Culture Bacterial_Culture Preparing Bacterial Inoculum Start->Bacterial_Culture Compound_Treatment_AC Treatment with Compounds Cell_Culture->Compound_Treatment_AC MTT_Assay MTT Assay Compound_Treatment_AC->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Compound_Dilution_AB Serial Dilution of Compounds Bacterial_Culture->Compound_Dilution_AB Inoculation Inoculation Compound_Dilution_AB->Inoculation MIC_Determination MIC Determination Inoculation->MIC_Determination

A typical workflow for evaluating the anticancer and antibacterial activities.

Mechanisms of Action: Unraveling the Molecular Pathways

Understanding the mechanism of action is crucial for the rational design of more potent and selective drugs. Quinoline-based thiourea compounds have been shown to exert their effects through various molecular pathways.

Anticancer Mechanism: PARP-1 Inhibition and Apoptosis Induction

One of the key mechanisms underlying the anticancer activity of some quinoline-based thiourea derivatives is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a nuclear enzyme that plays a critical role in DNA repair.[14] In cancer cells with deficient DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to an accumulation of DNA damage, ultimately triggering apoptosis (programmed cell death).[14]

G Anticancer Mechanism: PARP-1 Inhibition by Quinoline-Thiourea Compounds DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 DNA_Repair DNA Repair PARP1->DNA_Repair Normal Condition PARP1_Inhibition PARP-1 Inhibition Cell_Survival Cell Survival DNA_Repair->Cell_Survival Quinoline_Thiourea Quinoline-Thiourea Compound Quinoline_Thiourea->PARP1_Inhibition Repair_Failure DNA Repair Failure PARP1_Inhibition->Repair_Failure Apoptosis Apoptosis Repair_Failure->Apoptosis

Inhibition of PARP-1 by quinoline-thiourea compounds leads to apoptosis in cancer cells.
Antibacterial Mechanism: Disruption of Ion Homeostasis

Certain quinoline-based thiourea compounds function as zinc ionophores, facilitating the transport of zinc ions across bacterial cell membranes.[1] This influx of zinc disrupts the delicate ion homeostasis within the bacterial cell, leading to oxidative stress and ultimately, cell death. This mechanism is particularly effective against Gram-positive bacteria.[1]

G Antibacterial Mechanism: Disruption of Ion Homeostasis cluster_membrane Quinoline_Thiourea Quinoline-Thiourea Compound (Ionophore) Intracellular_Zn Increased Intracellular Zn²⁺ Bacterial_Membrane Bacterial Cell Membrane Extracellular_Zn Extracellular Zn²⁺ Extracellular_Zn->Intracellular_Zn facilitated by Oxidative_Stress Oxidative Stress Intracellular_Zn->Oxidative_Stress Bacterial_Death Bacterial Cell Death Oxidative_Stress->Bacterial_Death

Quinoline-thiourea compounds can act as ionophores, leading to bacterial cell death.

Conclusion and Future Directions

Quinoline-based thiourea compounds represent a highly versatile and promising scaffold in medicinal chemistry. The wealth of data on their anticancer, antibacterial, and enzyme inhibitory activities underscores their potential for the development of new drugs. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring their efficacy in in vivo models. The elucidation of their mechanisms of action will further guide the design of next-generation therapeutic agents based on this remarkable chemical framework.

References

(6-Methylquinolin-5-yl)thiourea: A Technical Guide to Purity and Quality Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for (6-Methylquinolin-5-yl)thiourea (CAS No. 692287-16-4). The information presented herein is intended to support researchers, scientists, and drug development professionals in the sourcing, analysis, and application of this compound. Due to the limited availability of public data specific to this molecule, this guide combines known information with established analytical methodologies for analogous quinoline and thiourea derivatives to propose a robust quality control framework.

Compound Profile

This compound is a heterocyclic compound featuring a quinoline core structure substituted with a methyl group and a thiourea moiety. The presence of the thiourea group suggests potential applications in medicinal chemistry, as thiourea derivatives are known to exhibit a wide range of biological activities.

Table 1: General Specifications for this compound

ParameterSpecification
CAS Number 692287-16-4
Molecular Formula C₁₁H₁₁N₃S
Molecular Weight 217.29 g/mol
Appearance Off-white to yellow or light brown solid
Purity (Typical) ≥ 98%[1]

Analytical Methods for Quality Control

A comprehensive assessment of the purity and quality of this compound requires the application of multiple analytical techniques. The following methodologies are recommended based on standard practices for similar chemical entities.

Table 2: Recommended Analytical Tests and Specifications

Analytical TestMethodRecommended Specification
Purity Assay High-Performance Liquid Chromatography (HPLC)≥ 98.0% (by area %)
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Conforms to the expected structure
Residual Solvents Gas Chromatography (GC)To be determined based on synthesis
Water Content Karl Fischer Titration≤ 0.5%
Elemental Analysis CHNS AnalysisWithin ± 0.4% of theoretical values

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

This method is designed to separate and quantify this compound from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or methanol).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Techniques: ¹H NMR, ¹³C NMR.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of the deuterated solvent.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of the target compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method: Infuse the sample solution directly into the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

Visualization of Methodologies and Pathways

The following diagrams illustrate a general workflow for quality control and a representative signaling pathway where thiourea derivatives have shown activity.

G cluster_qc Quality Control Workflow raw_material Raw Material (this compound) sampling Sampling raw_material->sampling hplc HPLC Purity Assay sampling->hplc nmr NMR Structural ID sampling->nmr ms MS Molecular Weight sampling->ms kf Karl Fischer (Water Content) sampling->kf pass Pass hplc->pass All Specs Met fail Fail hplc->fail Specs Not Met nmr->pass All Specs Met nmr->fail Specs Not Met ms->pass All Specs Met ms->fail Specs Not Met kf->pass All Specs Met kf->fail Specs Not Met release Release for Use pass->release rejection Quarantine/Reject fail->rejection G cluster_pathway Representative Signaling Pathway for Thiourea Derivatives growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation thiourea This compound (Potential Inhibitor) thiourea->raf Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(6-methylquinolin-5-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-(6-methylquinolin-5-yl)thiourea, a compound of interest in medicinal chemistry and drug development. The procedure outlined is based on established methods for thiourea synthesis from primary amines.

Introduction

Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential anticancer, antimicrobial, and antiviral properties. The quinoline scaffold is also a well-known pharmacophore present in many approved drugs. The combination of these two moieties in N-(6-methylquinolin-5-yl)thiourea makes it a valuable target for synthesis and subsequent biological evaluation. The following protocol details a common and effective method for its preparation from 5-amino-6-methylquinoline.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of N-(6-methylquinolin-5-yl)thiourea.

ParameterValue
Molecular FormulaC₁₁H₁₁N₃S
Molecular Weight217.29 g/mol
Starting Material5-amino-6-methylquinoline (1.0 equiv.)
ReagentBenzoyl isothiocyanate (1.1 equiv.)
IntermediateN-benzoyl-N'-(6-methylquinolin-5-yl)thiourea
Final ProductN-(6-methylquinolin-5-yl)thiourea
Theoretical YieldCalculated based on the limiting reagent
Actual YieldTo be determined experimentally
Percent YieldTo be determined experimentally
Melting PointTo be determined experimentally
Purity (e.g., by HPLC)>95%
Characterization Data
¹H NMR (DMSO-d₆, 400 MHz)Expected peaks for aromatic and amine protons
¹³C NMR (DMSO-d₆, 100 MHz)Expected peaks for quinoline and thiourea carbons
Mass Spectrometry (ESI+)m/z = 218.07 [M+H]⁺

Experimental Protocol

This protocol is divided into two main steps: the formation of the intermediate N-benzoyl-N'-(6-methylquinolin-5-yl)thiourea and its subsequent hydrolysis to the final product.

Materials and Reagents:

  • 5-amino-6-methylquinoline

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Step 1: Synthesis of N-benzoyl-N'-(6-methylquinolin-5-yl)thiourea (Intermediate)

  • Preparation of Benzoyl Isothiocyanate: In a 100 mL round-bottom flask, dissolve ammonium thiocyanate (1.1 g, 14.4 mmol) in 20 mL of anhydrous acetone. To this solution, add benzoyl chloride (1.5 mL, 13.1 mmol) dropwise with stirring. Heat the mixture to reflux for 15-20 minutes. The formation of benzoyl isothiocyanate is indicated by the formation of a white precipitate (ammonium chloride).

  • Reaction with Amine: In a separate 250 mL round-bottom flask, dissolve 5-amino-6-methylquinoline (2.0 g, 12.6 mmol) in 50 mL of acetone.

  • Coupling Reaction: Cool the benzoyl isothiocyanate solution to room temperature and add it to the solution of 5-amino-6-methylquinoline with continuous stirring. Reflux the resulting mixture for 1.5-2 hours.

  • Isolation of Intermediate: After the reaction is complete (monitored by TLC), pour the reaction mixture into 200 mL of cold deionized water. The solid intermediate, N-benzoyl-N'-(6-methylquinolin-5-yl)thiourea, will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 2: Hydrolysis to N-(6-methylquinolin-5-yl)thiourea (Final Product)

  • Hydrolysis: Suspend the dried intermediate in 50 mL of a 10% aqueous sodium hydroxide solution. Heat the mixture to 80-90 °C with stirring for 1-2 hours until the solid dissolves.

  • Neutralization and Precipitation: Cool the reaction mixture in an ice bath and neutralize it by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 7. The final product, N-(6-methylquinolin-5-yl)thiourea, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-(6-methylquinolin-5-yl)thiourea.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product 5-amino-6-methylquinoline 5-amino-6-methylquinoline Intermediate_Thiourea N-benzoyl-N'-(6-methyl- quinolin-5-yl)thiourea 5-amino-6-methylquinoline->Intermediate_Thiourea Acetone, Reflux Benzoyl_isothiocyanate Benzoyl isothiocyanate Benzoyl_isothiocyanate->Intermediate_Thiourea Final_Product N-(6-methylquinolin-5-yl)thiourea Intermediate_Thiourea->Final_Product NaOH, H₂O, Heat then HCl

Caption: Chemical synthesis pathway for N-(6-methylquinolin-5-yl)thiourea.

Experimental_Workflow A Prepare Benzoyl Isothiocyanate in Acetone C Combine Solutions and Reflux (1.5-2 hours) A->C B Dissolve 5-amino-6-methylquinoline in Acetone B->C D Precipitate Intermediate in Cold Water and Filter C->D E Hydrolyze Intermediate with Aqueous NaOH at 80-90°C D->E F Neutralize with HCl to Precipitate Final Product E->F G Filter, Wash, and Recrystallize the Final Product F->G H Dry and Characterize Final Product (NMR, MS) G->H

Caption: Experimental workflow for the synthesis of N-(6-methylquinolin-5-yl)thiourea.

Application Note: High-Resolution Mass Spectrometry for the Characterization of (6-Methylquinolin-5-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(6-Methylquinolin-5-yl)thiourea is a novel heterocyclic compound with potential applications in drug discovery and development, owing to the known biological activities of quinoline and thiourea derivatives, such as anticancer, antibacterial, and antioxidant properties.[1][2][3] This application note details a robust methodology for the comprehensive characterization of this compound using High-Resolution Mass Spectrometry (HRMS). The protocol outlines sample preparation, liquid chromatography-mass spectrometry (LC-MS) conditions, and data analysis techniques to ensure accurate mass determination and structural elucidation through fragmentation analysis. This method is crucial for impurity profiling, metabolite identification, and pharmacokinetic studies in drug development pipelines.

Introduction

Thiourea derivatives are a significant class of organic compounds with a wide range of biological activities.[2][4] Similarly, the quinoline scaffold is a key structural motif in many pharmaceuticals. The combination of these two moieties in this compound presents a compound of significant interest for medicinal chemistry. High-resolution mass spectrometry is an indispensable tool for the analysis of such novel compounds, providing unambiguous molecular formula determination and detailed structural information.[5][6] This note provides a comprehensive protocol for the analysis of this compound using a state-of-the-art Orbitrap mass spectrometer.

Experimental Protocols

Sample Preparation

A stock solution of this compound (1 mg/mL) was prepared in methanol. A working solution of 1 µg/mL was then prepared by diluting the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to facilitate ionization.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer coupled with a Vanquish™ UHPLC system.

LC Method:

  • Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

HRMS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 320 °C

  • Sheath Gas Flow Rate: 40 units

  • Auxiliary Gas Flow Rate: 10 units

  • Full Scan Resolution: 120,000

  • Full Scan Range: m/z 100-500

  • dd-MS2 (Data-Dependent MS2) Resolution: 30,000

  • Collision Energy: Stepped HCD (Higher-Energy Collisional Dissociation) at 20, 30, 40 eV

Data Presentation

The high-resolution mass spectrum of this compound was acquired. The accurate mass of the protonated molecule [M+H]⁺ was determined and used to confirm the elemental composition. The major fragment ions observed in the MS/MS spectrum are summarized in the table below.

Fragment Ion Proposed Structure Calculated m/z Measured m/z Mass Error (ppm)
[M+H]⁺C₁₁H₁₂N₃S⁺218.0746218.0742-1.83
Fragment 1C₁₀H₉N₂⁺157.0760157.0758-1.27
Fragment 2C₁₀H₈N⁺142.0651142.0649-1.41
Fragment 3C₉H₆N⁺128.0495128.0493-1.56

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing stock 1 mg/mL Stock Solution working 1 µg/mL Working Solution stock->working Dilution lc UHPLC Separation working->lc ms HRMS Detection lc->ms full_scan Accurate Mass Determination ms->full_scan msms Fragmentation Analysis full_scan->msms signaling_pathway mqt This compound receptor Cell Surface Receptor mqt->receptor Binds caspase9 Caspase-9 receptor->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Cleaves & Activates apoptosis Apoptosis caspase3->apoptosis Induces

References

Application Notes and Protocols: In Vitro Anticancer Screening of (6-Methylquinolin-5-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

An important note before proceeding: Extensive literature searches did not yield specific in vitro anticancer screening data for the exact compound (6-Methylquinolin-5-yl)thiourea. The following application notes and protocols are constructed based on established methodologies for the preclinical evaluation of novel anticancer compounds and data from structurally related quinoline and thiourea derivatives. These protocols serve as a comprehensive guide for researchers intending to screen this compound or similar molecules.

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed framework for the in vitro evaluation of the anticancer potential of this compound, focusing on cytotoxicity and the induction of apoptosis.

Introduction

Quinoline and thiourea moieties are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities. Thiourea derivatives, in particular, have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including breast, lung, colon, and liver cancers.[1][2] The proposed compound, this compound, combines these two pharmacophores, making it a candidate of interest for anticancer drug discovery. This document outlines a standard workflow for its initial in vitro screening, from assessing general cytotoxicity to investigating the mechanism of cell death.

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following tables summarize the cytotoxic activity (IC50 values) of various thiourea and quinoline derivatives against several human cancer cell lines, as reported in the literature. This data provides a benchmark for the potential efficacy of this compound.

Table 1: IC50 Values (µM) of Novel 8-Hydroxyquinoline Thiourea Derivatives

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)
5b0.501.10
5c2.503.20
5f1.102.40
6b1.001.20
6c42.425.1
6d15.210.5

Data extracted from a study on novel 8-Hydroxyquinoline urea and thiourea derivatives. The compounds listed are structurally related to the topic compound.[3]

Table 2: IC50 Values (µM) of Thiourea Derivatives Bearing a Benzodioxole Moiety

CompoundHCT116 (Colon)HepG2 (Liver)MCF-7 (Breast)Doxorubicin (Control)
7 1.111.747.08.29 (HCT116), 7.46 (HepG2), 4.56 (MCF-7)

Data from a study on thiourea derivatives bearing a benzodioxole moiety, showing significant cytotoxic effects.[4][5]

Experimental Workflow

A logical workflow is crucial for the systematic evaluation of a new chemical entity. The process begins with a broad cytotoxicity screening, followed by more detailed mechanistic studies for promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies A Synthesize & Purify This compound B Select Panel of Cancer Cell Lines (e.g., NCI-60) A->B C Perform MTT Assay (72h incubation) B->C D Determine IC50 Values C->D E Apoptosis Analysis (Annexin V/PI Staining) D->E If IC50 < Threshold H Identify Potential Signaling Pathway E->H F Cell Cycle Analysis (Propidium Iodide Staining) F->H G Western Blot for Apoptotic Markers (Caspases, Bcl-2 family) G->H

Caption: General workflow for in vitro anticancer drug screening.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of their viability.[6] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Purple formazan crystals should be visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[8][9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.[9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

    • Live cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Signaling Pathway Visualization

Many quinoline and thiourea derivatives induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspase enzymes.[11][12]

G cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade Compound This compound Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 → Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 → Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

References

Application Notes and Protocols for Antimicrobial Activity Assays of (6-Methylquinolin-5-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and thiourea derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent antimicrobial properties.[1][2][3] The compound (6-Methylquinolin-5-yl)thiourea, which incorporates both of these pharmacophores, is a promising candidate for antimicrobial drug discovery. This document provides detailed application notes and standardized protocols for evaluating the in vitro antimicrobial activity of this compound. While specific data for this compound is not yet publicly available, the methodologies outlined below are based on established and widely accepted assays for analogous compounds.[2][4][5]

Application Notes

This compound and its derivatives are anticipated to exhibit activity against a broad spectrum of microorganisms. Thiourea derivatives have demonstrated antibacterial and antifungal properties.[4][6][7] Similarly, quinoline-based compounds are known for their efficacy against various pathogens, including drug-resistant strains.[8][9] The synergistic combination of these two moieties in this compound suggests potential for significant antimicrobial action.

Potential Mechanisms of Action: The antimicrobial effects of quinoline-thiourea compounds can be attributed to several mechanisms, including:

  • Disruption of cell wall integrity.[2]

  • Inhibition of essential enzymes involved in microbial metabolism.[10]

  • Interference with nucleic acid synthesis.

  • Disruption of ion homeostasis.[1]

Screening Strategy: A typical screening panel for a novel compound like this compound would include representative Gram-positive and Gram-negative bacteria, as well as fungal strains. It is also pertinent to include drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), to assess the compound's potential to combat antimicrobial resistance.[2]

Quantitative Data Summary

The following tables are templates for presenting quantitative data obtained from antimicrobial susceptibility testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positiveData
Methicillin-resistant S. aureus (MRSA) USA300Gram-positiveData
Enterococcus faecalis ATCC 29212Gram-positiveData
Escherichia coli ATCC 25922Gram-negativeData
Pseudomonas aeruginosa ATCC 27853Gram-negativeData
Klebsiella pneumoniae ATCC 700603Gram-negativeData
Reference Antibiotic (e.g., Ciprofloxacin)-Data

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains.

Fungal StrainTypeMIC (µg/mL)
Candida albicans ATCC 90028YeastData
Candida glabrata ATCC 90030YeastData
Cryptococcus neoformans H99YeastData
Aspergillus niger ATCC 16404MoldData
Reference Antifungal (e.g., Fluconazole)-Data

Table 3: Zone of Inhibition Diameters for this compound.

Microbial StrainTypeZone of Inhibition (mm)
Staphylococcus aureus ATCC 25923Gram-positiveData
Escherichia coli ATCC 25922Gram-negativeData
Candida albicans ATCC 90028YeastData
Reference Control (e.g., Gentamicin)-Data

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal inoculums

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth (MHB or RPMI) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard) from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and DMSO without the compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start prep_compound Prepare Stock Solution of this compound start->prep_compound serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate add_controls Add Positive, Negative, and Sterility Controls inoculate->add_controls incubate Incubate Plates add_controls->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Workflow for Broth Microdilution Assay.
Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.[5]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Bacterial and fungal inoculums

  • DMSO

  • Positive control antibiotic/antifungal disks

  • Sterile swabs

  • Incubator

Procedure:

  • Plate Preparation: Prepare MHA or SDA plates.

  • Inoculation: Dip a sterile swab into a standardized microbial suspension (0.5 McFarland) and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria/fungi.

  • Disk Application: Aseptically place sterile filter paper disks onto the inoculated agar surface.

  • Compound Application: Pipette a fixed volume of a known concentration of this compound solution (dissolved in DMSO) onto each disk.

  • Controls: Use a disk with DMSO only as a negative control and a standard antibiotic/antifungal disk as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Agar_Disk_Diffusion_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis start_dd Start prep_plates Prepare Agar Plates (MHA/SDA) start_dd->prep_plates prep_inoculum_dd Prepare 0.5 McFarland Microbial Suspension start_dd->prep_inoculum_dd inoculate_plate Inoculate Agar Surface with Microbial Lawn prep_plates->inoculate_plate prep_inoculum_dd->inoculate_plate place_disks Place Sterile Disks on Agar inoculate_plate->place_disks apply_compound Apply this compound Solution to Disks place_disks->apply_compound apply_controls Apply Control Disks (DMSO & Standard Drug) apply_compound->apply_controls incubate_dd Incubate Plates apply_controls->incubate_dd measure_zones Measure Diameters of Zones of Inhibition (mm) incubate_dd->measure_zones end_dd End measure_zones->end_dd

Workflow for Agar Disk Diffusion Assay.

Conclusion

The provided protocols offer a robust framework for the initial in vitro evaluation of the antimicrobial properties of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the subsequent stages of drug development. Further investigations, such as time-kill assays and mechanism of action studies, can be pursued based on promising initial screening results.

References

Application Notes and Protocols for Testing (6-Methylquinolin-5-yl)thiourea Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of (6-Methylquinolin-5-yl)thiourea on various cancer cell lines. The protocols detailed below outline the necessary steps for cell culture maintenance, cytotoxicity screening using multiple assays, and analysis of apoptosis induction.

Introduction

This compound is a synthetic compound belonging to the quinoline and thiourea classes of molecules. Both quinoline and thiourea derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1] The cytotoxic potential of this novel compound can be evaluated through a series of in vitro assays that measure cell viability, membrane integrity, and the induction of programmed cell death (apoptosis). This document provides detailed protocols for these assessments.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols. These tables are for illustrative purposes and will be populated with experimental data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2 ± 1.8
HepG2Hepatocellular Carcinoma25.5 ± 2.3
HCT-116Colorectal Carcinoma18.9 ± 2.1
A549Lung Carcinoma32.1 ± 3.5
HL-60Promyelocytic Leukemia12.8 ± 1.5

Table 2: Cytotoxicity of this compound as Measured by LDH Release Assay

Cell LineConcentration (µM)% Cytotoxicity (LDH Release)
MCF-7 1022.5 ± 2.5
2548.7 ± 4.1
5075.3 ± 5.9
HL-60 1028.1 ± 3.0
2555.4 ± 4.8
5082.6 ± 6.2

Table 3: Apoptosis Induction by this compound in HL-60 Cells

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (0.1% DMSO) 95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (15 µM) 45.8 ± 3.935.1 ± 3.219.1 ± 2.5
Staurosporine (1 µM) 15.3 ± 2.048.9 ± 4.535.8 ± 3.8

Experimental Protocols

Cell Culture and Maintenance

A panel of human cancer cell lines is recommended for initial cytotoxicity screening, including but not limited to:

  • MCF-7 (Breast Adenocarcinoma)

  • HepG2 (Hepatocellular Carcinoma)

  • HCT-116 (Colorectal Carcinoma)

  • A549 (Lung Carcinoma)

  • HL-60 (Promyelocytic Leukemia)

Protocol:

  • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain exponential growth.

Preparation of this compound Stock Solution

Protocol:

  • Based on the general solubility of thiourea derivatives, dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution in the complete cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.[2][3][4][5][6]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 48 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound and controls (vehicle and a positive control for maximum LDH release, typically by lysing a set of untreated cells with a detergent).

  • After a 48-hour incubation, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum LDH release control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at a concentration around the determined IC50 value for 24 hours. Include vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the cytotoxic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_apoptosis Mechanism of Action cluster_analysis Data Analysis Cell_Culture Cell Line Culture (MCF-7, HepG2, HCT-116, etc.) Seeding Seed Cells in 96-well plates Cell_Culture->Seeding Apoptosis_Seeding Seed Cells in 6-well plates Cell_Culture->Apoptosis_Seeding Compound_Prep Prepare this compound Stock Solution in DMSO Treatment Treat with Compound (0.1-100 µM) for 48h Compound_Prep->Treatment Apoptosis_Treatment Treat with IC50 concentration for 24h Compound_Prep->Apoptosis_Treatment Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Cytotoxicity_Calc Quantify % Cytotoxicity LDH_Assay->Cytotoxicity_Calc Apoptosis_Seeding->Apoptosis_Treatment Annexin_V_PI Annexin V-FITC/PI Staining Apoptosis_Treatment->Annexin_V_PI Flow_Cytometry Flow Cytometry Analysis Annexin_V_PI->Flow_Cytometry Apoptosis_Quant Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quant Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 Recruitment Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Activation Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Activation Cell_Death Apoptosis Caspase3->Cell_Death Cleavage of cellular substrates Compound This compound Bcl2 Bcl-2 family (Bax/Bak activation) Compound->Bcl2 Induces stress Bcl2->Mitochondrion Promotes permeabilization

References

Application Notes and Protocols for (6-Methylquinolin-5-yl)thiourea as a Chemical Sensor for Heavy Metals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of (6-Methylquinolin-5-yl)thiourea as a selective and sensitive chemical sensor for the detection of heavy metal ions. This document outlines the proposed synthesis, sensing mechanism, and detailed experimental protocols for its application. The information herein is based on the established behavior of analogous quinoline and thiourea-based chemosensors and is intended to serve as a foundational guide for researchers exploring the capabilities of this specific compound.

Introduction

Heavy metal contamination is a significant environmental and health concern. The development of robust and sensitive chemical sensors for the detection of toxic heavy metal ions is crucial for environmental monitoring, food safety, and pharmaceutical analysis. Thiourea derivatives are known for their ability to form stable complexes with heavy metals, often resulting in a detectable optical or electrochemical signal. The quinoline moiety, a prominent heterocyclic structure in medicinal chemistry, can act as a fluorophore or chromophore, making it an excellent signaling unit in a chemosensor. The compound this compound combines these two key functional groups, suggesting its potential as a selective sensor for heavy metal ions.

In the context of drug development, such sensors can be invaluable for detecting heavy metal impurities in active pharmaceutical ingredients (APIs) and final drug products, ensuring compliance with stringent regulatory standards.[1][2]

Proposed Synthesis of this compound

The synthesis of this compound can be approached through established methods for thiourea synthesis. A common and effective route involves the reaction of an amine with an isothiocyanate. In this case, 5-amino-6-methylquinoline would serve as the amine precursor.

Reaction Scheme:

A plausible synthetic route involves the reaction of 5-amino-6-methylquinoline with benzoyl isothiocyanate, followed by basic hydrolysis to yield the target thiourea.

Step 1: Reaction of 5-amino-6-methylquinoline with benzoyl isothiocyanate. Step 2: Hydrolysis of the intermediate to yield this compound.

Alternatively, the reaction of 5-amino-6-methylquinoline hydrochloride with potassium thiocyanate offers a direct route to the desired product.[3]

Proposed Signaling Pathway and Sensing Mechanism

It is hypothesized that this compound will function as a colorimetric and/or fluorescent sensor for specific heavy metal ions. The sensing mechanism is likely based on the chelation of the metal ion by the thiourea group and the nitrogen atom of the quinoline ring. This binding event is expected to modulate the electronic properties of the molecule, leading to a change in its absorption or emission spectrum.

Upon binding to a heavy metal ion such as Hg²⁺ or Ag⁺, an intramolecular charge transfer (ICT) process is likely to be induced, resulting in a noticeable color change (colorimetric detection) or an enhancement or quenching of its fluorescence (fluorometric detection).[4]

G cluster_ligand Sensor Molecule cluster_metal Analyte cluster_complex Sensing Event cluster_signal Signal Output MQ_Thiourea This compound (Free Ligand) Complex Chelation Complex (Sensor-Metal Ion) MQ_Thiourea->Complex Binding Heavy_Metal Heavy Metal Ion (e.g., Hg²⁺, Ag⁺) Heavy_Metal->Complex Signal Optical Signal Change (Colorimetric/Fluorescent) Complex->Signal Induces

Caption: Proposed signaling pathway for heavy metal detection.

Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of this compound as a chemical sensor for various heavy metal ions, based on data from analogous quinoline-thiourea sensors.

Heavy Metal IonDetection MethodLimit of Detection (LOD)Linear RangeSelectivity
Hg²⁺Colorimetric & Fluorescent~0.1 - 1 µM0.5 - 10 µMHigh
Ag⁺Colorimetric~0.5 - 2 µM1 - 20 µMModerate
Pb²⁺Fluorescent (Quenching)~1 - 5 µM2 - 50 µMModerate
Cd²⁺Fluorescent (Quenching)~2 - 10 µM5 - 100 µMLow
Cu²⁺Colorimetric~1 - 5 µM2 - 50 µMModerate
Fe³⁺, Ni²⁺, Zn²⁺-No significant response-High (no interference)

Experimental Protocols

Protocol for Synthesis of this compound

Materials:

  • 5-amino-6-methylquinoline

  • Benzoyl isothiocyanate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-amino-6-methylquinoline (1 equivalent) in ethanol in a round-bottom flask.

  • Add benzoyl isothiocyanate (1.1 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add a 2M NaOH solution and stir at room temperature for 2-3 hours to hydrolyze the benzoyl group.

  • Neutralize the solution with 1M HCl.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Heavy Metal Detection

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Stock solutions of various heavy metal salts (e.g., HgCl₂, AgNO₃, Pb(NO₃)₂, etc.) in deionized water.

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • UV-Vis spectrophotometer.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

A. Colorimetric Detection:

  • Prepare a series of test solutions in cuvettes, each containing the buffer solution and a fixed concentration of the this compound sensor.

  • Add increasing concentrations of the heavy metal ion stock solution to the test solutions.

  • Allow the solutions to incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Record the UV-Vis absorption spectra for each solution over a relevant wavelength range.

  • Observe any color changes and plot the change in absorbance at a specific wavelength against the metal ion concentration.

B. Fluorometric Detection:

  • Prepare a series of test solutions in fluorescence cuvettes, similar to the colorimetric protocol.

  • Excite the solutions at the appropriate wavelength (determined from the absorption spectrum) and record the emission spectra.

  • Plot the change in fluorescence intensity at the emission maximum against the metal ion concentration.

C. Selectivity Study:

  • Prepare test solutions containing the sensor and a specific heavy metal ion of interest.

  • To these solutions, add a potential interfering metal ion at a higher concentration.

  • Record the optical response and compare it to the response without the interfering ion to assess selectivity.

G A Prepare Sensor Stock Solution (this compound in DMSO) C Prepare Test Solutions (Sensor + Buffer) A->C B Prepare Heavy Metal Ion Stock Solutions (e.g., HgCl₂, AgNO₃ in H₂O) D Add Heavy Metal Ions (Varying Concentrations) B->D C->D E Incubate at Room Temperature D->E F Measure Optical Response E->F G UV-Vis Spectrophotometry (Colorimetric) F->G For Color Change H Fluorometry (Fluorescent) F->H For Fluorescence I Data Analysis (Plot Response vs. Concentration) G->I H->I

Caption: Experimental workflow for heavy metal detection.

Applications in Drug Development

The use of this compound as a chemical sensor can be integrated into the drug development pipeline for:

  • Quality Control: Rapid screening of raw materials, intermediates, and final drug products for heavy metal impurities.[1]

  • Process Analytical Technology (PAT): In-line or at-line monitoring of heavy metal levels during manufacturing processes.

  • Stability Testing: Assessing the potential for leaching of heavy metals from container closure systems into the drug product over time.

Conclusion

While specific experimental data for this compound is not yet available in the literature, its chemical structure strongly suggests its potential as a selective colorimetric and fluorescent chemosensor for heavy metals. The protocols and expected performance characteristics outlined in these application notes provide a solid foundation for researchers to begin investigating its properties and applications, particularly in the fields of environmental monitoring and pharmaceutical quality control. Further research is warranted to validate these hypotheses and fully characterize the sensing capabilities of this promising compound.

References

Application Notes and Protocols: Developing Metal Complexes of (6-Methylquinolin-5-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel metal complexes derived from (6-Methylquinolin-5-yl)thiourea. The protocols outlined below are intended to guide researchers in the development of new potential therapeutic agents based on this scaffold, which holds promise in the fields of anticancer and antimicrobial drug discovery.

Introduction

Quinoline derivatives and their metal complexes are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a thiourea moiety into the quinoline scaffold introduces additional donor atoms (sulfur and nitrogen), enhancing the coordination potential for a variety of metal ions. This often leads to the formation of stable metal complexes with potentially improved biological efficacy compared to the free ligand.[1][2] The targeted ligand, this compound, is a promising candidate for the development of novel metal-based drugs.

Synthesis of this compound Ligand and its Metal Complexes

Synthesis of this compound (L)

The synthesis of the title ligand can be achieved through a two-step process starting from 6-methylquinoline.

Protocol:

  • Nitration of 6-Methylquinoline: To a solution of 6-methylquinoline in concentrated sulfuric acid, slowly add concentrated nitric acid while maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 2-3 hours. Pour the reaction mixture onto crushed ice to precipitate 6-methyl-5-nitroquinoline. Filter the solid, wash with water until neutral, and dry.

  • Reduction of the Nitro Group: Reduce the 6-methyl-5-nitroquinoline to 5-amino-6-methylquinoline using a standard reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or catalytic hydrogenation.

  • Formation of Thiourea: Dissolve 5-amino-6-methylquinoline in a suitable solvent like ethanol. Add an equimolar amount of ammonium thiocyanate and reflux the mixture for several hours. Alternatively, react the amino derivative with phenyl isothiocyanate in a solvent like acetone at room temperature.[3] The product, this compound (L), can be purified by recrystallization.

General Synthesis of Metal(II) Complexes [M(L)₂Cl₂]

This protocol describes a general method for the synthesis of metal(II) complexes with divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).

Protocol:

  • Dissolve this compound (L) (2 mmol) in hot ethanol (20 mL).

  • In a separate flask, dissolve the corresponding metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂) (1 mmol) in ethanol (10 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours. A change in color and the formation of a precipitate indicate complex formation.[4]

  • After cooling to room temperature, filter the precipitated complex, wash with cold ethanol, and then with diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Physicochemical Characterization

The synthesized ligand and its metal complexes should be characterized by various physicochemical techniques to confirm their structure and purity.

Technique Expected Observations for Ligand (L) Expected Observations for Metal Complexes [M(L)₂Cl₂]
Melting Point (°C) Sharp melting point, indicating purity.Decomposition at a higher temperature than the ligand, suggesting complex formation and thermal stability.[4]
Molar Conductance (Ω⁻¹ cm² mol⁻¹ in DMF) Low value, indicating non-electrolytic nature.Higher values, suggesting electrolytic nature for some complexes.[4]
FT-IR (cm⁻¹) ν(N-H) ~3300-3100, ν(C=S) ~750-850.Shift in ν(N-H) and ν(C=S) bands to lower or higher frequencies, indicating coordination of nitrogen and sulfur atoms to the metal ion.[5] Appearance of new bands in the far-IR region corresponding to ν(M-N) and ν(M-S).
¹H NMR (ppm in DMSO-d₆) Signals for aromatic protons of the quinoline ring and protons of the methyl and NH groups.Broadening or shifting of the NH proton signals upon complexation, confirming coordination.[6][7]
UV-Vis (nm in DMF) Bands corresponding to π→π* and n→π* transitions of the quinoline and thiourea moieties.Appearance of new bands in the visible region attributed to d-d transitions of the metal ion and/or ligand-to-metal charge transfer (LMCT) bands.[5]

Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The cytotoxicity of the synthesized compounds can be evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Treat the cells with various concentrations of the ligand and its metal complexes (e.g., 1 to 100 µM) dissolved in DMSO (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin). Incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9]

Expected Results: Metal complexes are often more cytotoxic than the free ligand.[12][13] The IC₅₀ values provide a quantitative measure of the anticancer activity.

Compound HeLa IC₅₀ (µM) MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM)
Ligand (L)>100>100>100
[Co(L)₂Cl₂]Expected to be lower than ligandExpected to be lower than ligandExpected to be lower than ligand
[Ni(L)₂Cl₂]Expected to be lower than ligandExpected to be lower than ligandExpected to be lower than ligand
[Cu(L)₂Cl₂]Expected to be lower than ligandExpected to be lower than ligandExpected to be lower than ligand
[Zn(L)₂Cl₂]Expected to be lower than ligandExpected to be lower than ligandExpected to be lower than ligand
CisplatinReference valueReference valueReference value
In Vitro Antimicrobial Activity: Broth Microdilution Method

The antimicrobial activity can be assessed against a panel of pathogenic bacteria and fungi to determine the Minimum Inhibitory Concentration (MIC).[14]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Expected Results: The metal complexes are expected to exhibit enhanced antimicrobial activity compared to the free ligand.[14][15]

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Ligand (L)>100>100>100
[Co(L)₂Cl₂]Expected to be lower than ligandExpected to be lower than ligandExpected to be lower than ligand
[Ni(L)₂Cl₂]Expected to be lower than ligandExpected to be lower than ligandExpected to be lower than ligand
[Cu(L)₂Cl₂]Expected to be lower than ligandExpected to be lower than ligandExpected to be lower than ligand
[Zn(L)₂Cl₂]Expected to be lower than ligandExpected to be lower than ligandExpected to be lower than ligand
Standard DrugReference valueReference valueReference value

Mechanistic Studies

To understand the mode of action of the most potent complexes, further studies can be conducted.

Apoptosis Induction

Many metal-based anticancer agents induce cell death through apoptosis. This can be investigated using techniques like flow cytometry with Annexin V-FITC/Propidium Iodide (PI) staining.

Potential Signaling Pathways

Quinoline-based compounds have been reported to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase, Pim-1 kinase, and other signaling pathways involved in cell proliferation and survival.[16] The modulation of these pathways by the this compound metal complexes could be a key area of investigation.

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis 6-Methylquinoline 6-Methylquinoline 6-Methyl-5-nitroquinoline 6-Methyl-5-nitroquinoline 6-Methylquinoline->6-Methyl-5-nitroquinoline Nitration 5-Amino-6-methylquinoline 5-Amino-6-methylquinoline 6-Methyl-5-nitroquinoline->5-Amino-6-methylquinoline Reduction This compound (L) This compound (L) 5-Amino-6-methylquinoline->this compound (L) Thiourea Formation Metal Complex [M(L)2Cl2] Metal Complex [M(L)2Cl2] This compound (L)->Metal Complex [M(L)2Cl2] Metal(II) Chloride Metal(II) Chloride Metal(II) Chloride->Metal Complex [M(L)2Cl2]

Caption: Synthetic workflow for the ligand and its metal complexes.

Biological_Evaluation_Workflow cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Synthesized Compounds Synthesized Compounds MTT Assay MTT Assay Synthesized Compounds->MTT Assay Broth Microdilution Broth Microdilution Synthesized Compounds->Broth Microdilution IC50 Determination IC50 Determination MTT Assay->IC50 Determination Lead Compound Identification Lead Compound Identification IC50 Determination->Lead Compound Identification Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->MTT Assay MIC Determination MIC Determination Broth Microdilution->MIC Determination MIC Determination->Lead Compound Identification Pathogenic Microbes Pathogenic Microbes Pathogenic Microbes->Broth Microdilution Mechanistic Studies Mechanistic Studies Lead Compound Identification->Mechanistic Studies

Caption: Workflow for the biological evaluation of synthesized compounds.

Proposed_Anticancer_Mechanism cluster_targets Potential Cellular Targets Metal Complex Metal Complex Cellular Uptake Cellular Uptake Metal Complex->Cellular Uptake Cancer Cell Cancer Cell Interaction with Cellular Targets Interaction with Cellular Targets Cellular Uptake->Interaction with Cellular Targets DNA DNA Interaction with Cellular Targets->DNA Topoisomerase Topoisomerase Interaction with Cellular Targets->Topoisomerase Pim-1 Kinase Pim-1 Kinase Interaction with Cellular Targets->Pim-1 Kinase Other Kinases Other Kinases Interaction with Cellular Targets->Other Kinases DNA Damage DNA Damage DNA->DNA Damage Inhibition of DNA Replication Inhibition of DNA Replication Topoisomerase->Inhibition of DNA Replication Inhibition of Proliferation Inhibition of Proliferation Pim-1 Kinase->Inhibition of Proliferation Disruption of Signaling Pathways Disruption of Signaling Pathways Other Kinases->Disruption of Signaling Pathways Apoptosis Apoptosis DNA Damage->Apoptosis Inhibition of DNA Replication->Apoptosis Inhibition of Proliferation->Apoptosis Disruption of Signaling Pathways->Apoptosis

Caption: Proposed anticancer mechanism of action for the metal complexes.

References

Troubleshooting & Optimization

Troubleshooting low solubility of (6-Methylquinolin-5-yl)thiourea in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of (6-Methylquinolin-5-yl)thiourea in biological assays.

Troubleshooting Low Solubility

Low aqueous solubility is a common challenge when working with hydrophobic small molecules like this compound. This can lead to issues such as compound precipitation, inaccurate concentration measurements, and unreliable assay results. The following guide provides a systematic approach to addressing these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous assay buffer. What is the first step I should take?

A1: The first and most crucial step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing power for a wide range of organic compounds.[1] Prepare a stock solution at a concentration significantly higher than your final desired assay concentration (e.g., 10-50 mM). This stock can then be serially diluted in your aqueous assay buffer to the final working concentration, minimizing the risk of precipitation.

Q2: I am still observing precipitation even after preparing a DMSO stock solution. What are my next options?

A2: If you still encounter precipitation, consider the following strategies:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 1%) to avoid solvent-induced artifacts or toxicity. However, for particularly insoluble compounds, a slightly higher concentration (up to 2%) may be necessary, but must be validated for its effect on the assay.[2]

  • pH Adjustment: The quinoline moiety in this compound is a weak base, meaning its solubility is pH-dependent.[3][4] Solubility is expected to increase in more acidic conditions (pH < 5). If your assay permits, you can try lowering the pH of your buffer to improve solubility.

  • Use of Co-solvents and Surfactants: In addition to DMSO, other co-solvents or non-ionic surfactants can be used to enhance solubility.[5] Options include ethanol, polyethylene glycol (PEG), or low concentrations (0.01-0.1%) of surfactants like Tween® 20 or Triton™ X-100. Always include a vehicle control in your experiments to account for any effects of the co-solvent or surfactant.

  • Sonication: After diluting the stock solution into the assay buffer, brief sonication can help to disperse the compound and break up any small aggregates that may have formed.[2]

Q3: How can I determine the maximum soluble concentration of this compound in my specific assay medium?

A3: You can perform a kinetic or thermodynamic solubility assessment. A simple practical approach is to prepare a series of dilutions of your compound in the assay medium. Visually inspect for precipitation (cloudiness) immediately and after a period that mimics your assay incubation time. You can also centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method like HPLC-UV.

Q4: Could the salt concentration in my buffer be affecting solubility?

A4: Yes, high salt concentrations can sometimes lead to a "salting-out" effect, where the solubility of a non-polar compound is decreased.[4] If your buffer has a high ionic strength, consider testing a buffer with a lower salt concentration, if compatible with your assay.

Summary of Solubility Enhancement Strategies
StrategyPrincipleConsiderations
DMSO Stock Solution Dissolving the compound in a highly polar aprotic solvent.Keep final DMSO concentration low (ideally ≤1%) to avoid assay interference and cytotoxicity.[1]
pH Adjustment The quinoline ring system is basic; solubility increases at lower pH.Ensure the pH is compatible with the biological system being studied.[3][4]
Co-solvents Using water-miscible organic solvents to increase the solubilizing capacity of the aqueous medium.Potential for co-solvent to affect protein structure or cell viability. Always use a vehicle control.
Surfactants Non-ionic detergents can form micelles that encapsulate hydrophobic compounds.Can interfere with certain assays, particularly those involving protein-protein interactions. Use concentrations below the critical micelle concentration.
Sonication Mechanical energy to break down compound aggregates.May not be sufficient for highly insoluble compounds and may need to be repeated.[2]

Experimental Protocol: Preparation of this compound for Cell-Based Assays

This protocol describes a general method for preparing this compound for in vitro cell-based assays to minimize solubility issues.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Sterile cell culture medium appropriate for your assay

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh out a sufficient amount of this compound (MW: 217.29 g/mol ). For example, to prepare 1 mL of a 10 mM stock, weigh out 2.17 mg.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentrations, it may be convenient to prepare intermediate dilutions from your 10 mM stock in 100% DMSO.

  • Prepare Final Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Pre-warm your cell culture medium to 37°C.

    • Serially dilute the stock solution directly into the pre-warmed cell culture medium to achieve your final desired concentrations. It is crucial to add the DMSO stock to the aqueous medium and not the other way around.

    • Immediately after adding the stock solution to the medium, vortex or pipette mix the solution thoroughly to ensure rapid and uniform dispersion.

    • Ensure the final DMSO concentration in your highest concentration working solution does not exceed a level that is toxic to your cells or interferes with your assay (typically ≤ 1%).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of your test compound.

Visualizing Experimental Workflow and a Potential Signaling Pathway

Troubleshooting Workflow for Low Solubility

G cluster_0 Start: Low Solubility Observed cluster_1 Initial Steps cluster_2 Troubleshooting Options cluster_3 Outcome start Compound precipitates in assay buffer stock Prepare high concentration stock in DMSO start->stock dilute Dilute stock in assay buffer stock->dilute ph Adjust buffer pH (if assay permits) dilute->ph Precipitation persists cosolvent Add co-solvent or surfactant dilute->cosolvent sonicate Use sonication dilute->sonicate success Solubility issue resolved ph->success fail Re-evaluate compound/assay ph->fail cosolvent->success cosolvent->fail sonicate->success sonicate->fail

A workflow for addressing low compound solubility.

Hypothetical Signaling Pathway Modulation

Quinoline and thiourea derivatives are known to be investigated for their potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[4][6] The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a common target for such compounds.

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt mtor mTORC1 akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound This compound (Hypothetical) compound->pi3k inhibits? compound->akt inhibits?

A potential PI3K/Akt/mTOR signaling pathway target.

Disclaimer: The signaling pathway diagram is a hypothetical representation. The specific molecular targets of this compound have not been definitively established in the provided search results and would require experimental validation.

References

Optimizing reaction conditions for thiourea synthesis from isothiocyanates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thioureas from isothiocyanates.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of thiourea from an isothiocyanate and an amine?

A1: The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is followed by proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of the thiourea product.[1][2]

Q2: My reaction is very slow or not proceeding to completion. What are the possible causes and solutions?

A2: Several factors can lead to a sluggish reaction:

  • Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups are less nucleophilic and will react more slowly.[1] Consider using a more forcing solvent (e.g., DMF, DMSO) or increasing the reaction temperature.

  • Low Electrophilicity of the Isothiocyanate: Isothiocyanates with electron-donating groups are less electrophilic.[1] Similar to the above, increasing the temperature or using a polar aprotic solvent can help accelerate the reaction.

  • Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can hinder the approach of the nucleophile to the electrophilic center. In such cases, prolonged reaction times and higher temperatures are often necessary.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the transition state effectively. For some reactions, particularly with aliphatic amines, protic solvents like ethanol or even water can be effective.[3]

Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A3: A common side reaction is the formation of symmetrical thioureas, especially if the isothiocyanate is generated in situ from carbon disulfide and an amine.[1] To avoid this, it is crucial to control the stoichiometry of the reactants carefully. Using a pre-formed isothiocyanate is often the cleanest approach. Another potential issue is the reaction of the isothiocyanate with water if present in the solvent, which can lead to the formation of an amine and carbonyl sulfide. Ensure you are using anhydrous solvents if your reactants are sensitive to moisture.

Q4: How do I choose the optimal solvent for my reaction?

A4: The ideal solvent depends on the specific substrates. Here are some general guidelines:

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are excellent general-purpose solvents for this reaction as they are effective at solvating the charged intermediates and transition states, thus accelerating the reaction.

  • Chlorinated Solvents (DCM, Chloroform): Dichloromethane is a common solvent, especially for reactions run at room temperature.[4]

  • Alcohols (Ethanol, Methanol): These can be good solvents, particularly for reactions involving aliphatic amines. However, be aware that they can also act as nucleophiles, although their reactivity is much lower than that of amines.

  • Water: "On-water" synthesis has been shown to be effective and sustainable for the synthesis of unsymmetrical thioureas.[3] This method can offer simple product isolation through filtration.[3]

Q5: My product is difficult to purify. What are some recommended purification strategies?

A5: Purification can often be achieved by simple recrystallization from a suitable solvent (e.g., ethanol, isopropanol). If chromatography is necessary, silica gel column chromatography is commonly employed. A typical eluent system would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity of the eluent can be adjusted based on the polarity of the thiourea product. In many cases where the reaction goes to completion and is clean, simple filtration of the precipitated product from the reaction mixture is sufficient.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive reagents (amine or isothiocyanate degradation).- Incorrect stoichiometry.- Unsuitable reaction conditions (temperature, time).- Poorly soluble starting materials.- Check the purity of starting materials.- Ensure accurate measurement of reactants.- Optimize reaction temperature and time (see table below for examples).- Choose a solvent in which both reactants are soluble.
Formation of Multiple Products - Presence of impurities in starting materials.- Side reactions (e.g., formation of symmetrical thioureas, reaction with solvent).- Decomposition of product under reaction conditions.- Purify starting materials before the reaction.- Use a pre-formed isothiocyanate if possible.- Use anhydrous solvents.- Monitor the reaction by TLC or LC-MS to avoid over-running the reaction.
Difficulty in Product Isolation - Product is an oil or does not precipitate.- Product is highly soluble in the reaction solvent.- If the product is an oil, try triturating with a non-polar solvent (e.g., hexane, ether) to induce crystallization.- If the product is soluble, remove the reaction solvent under reduced pressure and attempt recrystallization from a different solvent system.
Reaction Stalls Before Completion - Reversible reaction equilibrium.- Deactivation of a catalyst (if used).- Change in pH of the reaction mixture.- Try removing a byproduct if possible to drive the equilibrium forward.- If using a catalyst, ensure it is compatible with all reactants and conditions.- Buffer the reaction mixture if necessary.

Experimental Protocols & Data

General Experimental Protocol for Thiourea Synthesis

A solution of the amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile) is prepared in a reaction vessel. The isothiocyanate (1.0 - 1.1 equivalents) is then added to the solution, either neat or as a solution in the same solvent. The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC, LC-MS). Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure followed by purification (recrystallization or column chromatography).

Table 1: Exemplary Reaction Conditions for Thiourea Synthesis
AmineIsothiocyanateSolventTemperature (°C)Time (h)Yield (%)Reference
AnilinePhenyl isothiocyanateDichloromethaneRoom Temp2>95[4]
BenzylaminePhenyl isothiocyanateDichloromethaneRoom Temp1>95[4]
4-NitroanilinePhenyl isothiocyanatetert-ButanolReflux4>90[5]
Various primary aminesCarbon disulfide (in situ isothiocyanate formation)Water800.5~89[6]
N-monosubstituted piperazineVarious isothiocyanatesDichloromethaneRoom Temp->70[5]

Visual Guides

general_reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_amine Dissolve Amine in Solvent start->dissolve_amine add_isothiocyanate Add Isothiocyanate dissolve_amine->add_isothiocyanate stir_mixture Stir at Desired Temperature add_isothiocyanate->stir_mixture monitor_reaction Monitor Reaction (TLC/LC-MS) stir_mixture->monitor_reaction isolation Isolate Product (Filtration/Evaporation) monitor_reaction->isolation purification Purify Product (Recrystallization/ Chromatography) isolation->purification end End Product purification->end

Caption: General experimental workflow for thiourea synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product? reagents Inactive Reagents? start->reagents Yes conditions Suboptimal Conditions? start->conditions Yes solubility Poor Solubility? start->solubility Yes check_purity Check Reagent Purity reagents->check_purity optimize Optimize Temp/Time conditions->optimize change_solvent Change Solvent solubility->change_solvent end Successful Synthesis check_purity->end Re-run Reaction optimize->end Re-run Reaction change_solvent->end Re-run Reaction

References

Technical Support Center: Interpreting Complex NMR Spectra of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of quinoline derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for quinoline derivatives.

Problem: Severe Signal Overlap in the Aromatic Region (7.0-9.0 ppm)

Symptoms:

  • Difficulty in assigning individual proton signals in the 1D ¹H NMR spectrum.

  • Inaccurate integration of proton signals.

  • Ambiguous correlations in 2D COSY spectra.

Possible Causes:

  • The rigid, planar structure of the quinoline ring system often results in closely spaced chemical shifts for the aromatic protons.

  • Substituents on the quinoline ring can have minimal electronic effects on distant protons, leading to similar chemical environments.

Solutions:

  • Change the NMR Solvent: Altering the solvent can induce differential chemical shift changes, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant shifts compared to chloroform-d (CDCl₃) due to anisotropic effects.[1]

  • Vary the Sample Concentration: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[2][3] Acquiring spectra at different concentrations may help to separate overlapping peaks.

  • Utilize 2D NMR Techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. Since ¹³C spectra are generally better dispersed, this can help to resolve overlapping proton signals by spreading them out in the carbon dimension.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton, even with overlapping proton signals.

    • 1D TOCSY (Total Correlation Spectroscopy): If one proton in a spin system is well-resolved, a 1D TOCSY experiment can be used to selectively excite that proton and reveal the entire spin-coupled network, helping to identify the chemical shifts of the other protons in that system even if they are overlapped.[5]

Problem: Ambiguous NOE (Nuclear Overhauser Effect) Signals

Symptoms:

  • Weak or absent NOE cross-peaks between expectedly close protons.

  • Observation of unexpected NOE correlations.

Possible Causes:

  • Rigid Structure: The rigid nature of the quinoline ring system means that intramolecular distances are fixed. The absence of an expected NOE may indicate a larger than anticipated internuclear distance.

  • Spin Diffusion (for larger derivatives): In larger molecules, magnetization can be transferred through a chain of protons, leading to misleading NOE correlations between protons that are not spatially close.

  • Incorrect Mixing Time: The duration of the NOE experiment (mixing time) is crucial. For small molecules like many quinoline derivatives, a longer mixing time (0.5-1 sec) is often required.[6][7]

Solutions:

  • Optimize Mixing Time: Acquire a series of 2D NOESY spectra with varying mixing times to find the optimal value for observing the desired correlations.

  • Use ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the NOE may be close to zero, a ROESY experiment can be used as the ROE is always positive.[6] ROESY can also help to distinguish between true NOEs and spin diffusion artifacts.

  • Careful Interpretation: For rigid systems like quinoline, the presence or absence of an NOE is a strong indicator of spatial proximity (or lack thereof). Use molecular models to correlate observed NOEs with internuclear distances.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted quinoline ring?

A1: The following table summarizes the approximate chemical shift ranges for unsubstituted quinoline in CDCl₃. Note that these values can be significantly influenced by substituents.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
28.9150.3
37.4121.1
48.1136.0
57.7127.7
67.5126.5
77.6129.3
88.2128.3
4a-148.4
8a-129.5

Data compiled from various sources, including[8].

Q2: I see unexpected peaks in my ¹H NMR spectrum. How can I identify if they are impurities?

A2: Common impurities in NMR spectra of synthesized compounds include residual solvents from the reaction or purification steps. The following table lists the approximate ¹H and ¹³C chemical shifts of some common laboratory solvents.

Solvent ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetone2.0529.8, 206.0
Dichloromethane5.3253.8
Diethyl Ether1.16 (t), 3.48 (q)15.1, 65.9
Ethyl Acetate1.20 (t), 2.04 (s), 4.12 (q)14.1, 21.0, 60.3, 171.0
Hexane0.88, 1.2614.0, 22.5, 31.4
Toluene2.34, 7.09-7.2721.4, 125.4, 128.2, 129.2, 137.8
WaterVariable (typically 1.5-4.8)-

Reference:[9][10][11][12] Chemical shifts can vary slightly depending on the deuterated solvent used.

To confirm if a peak is from an exchangeable proton (e.g., -OH, -NH), you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[1]

Q3: How do I set up a basic 2D COSY experiment for a quinoline derivative?

A3: A COSY (Correlation Spectroscopy) experiment is used to identify protons that are coupled to each other. Here is a general protocol for a COSY-90 experiment.

Experimental Protocols

Detailed Methodology for 2D NMR Experiments

1. COSY (Correlation Spectroscopy)

  • Objective: To identify scalar-coupled protons (typically through 2-4 bonds).

  • Sample Preparation: Prepare a solution of the quinoline derivative in a deuterated solvent at a concentration of 5-10 mg/0.5 mL.

  • Pulse Program: cosygpmfqf (or a similar standard COSY sequence on your spectrometer).

  • Key Parameters:

    • Spectral Width (SW): Set to cover the entire proton chemical shift range of your compound (e.g., 0-10 ppm).

    • Number of Increments (TD in F1): 256-512 increments are typically sufficient for good resolution in the indirect dimension.

    • Number of Scans (NS): 2-8 scans per increment.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

  • Interpretation: Cross-peaks in the 2D spectrum indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are coupled.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To correlate protons with their directly attached carbons (¹J-coupling).

  • Pulse Program: hsqcedetgpsisp2.2 (for multiplicity-edited HSQC).

  • Key Parameters:

    • Proton Spectral Width (SW in F2): As in the COSY experiment.

    • Carbon Spectral Width (SW in F1): Set to cover the expected carbon chemical shift range (e.g., 0-160 ppm for many quinoline derivatives).

    • Number of Increments (TD in F1): 128-256 increments.

    • Number of Scans (NS): 4-16 scans per increment, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • One-bond Coupling Constant (CNST13): Typically set to an average value of 145 Hz for aromatic C-H bonds.

  • Interpretation: Each cross-peak indicates a direct bond between a proton and a carbon. In a multiplicity-edited HSQC, CH and CH₃ groups will have a different phase (e.g., positive, often colored red) than CH₂ groups (e.g., negative, often colored blue).[4]

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range correlations between protons and carbons (²J and ³J-couplings).

  • Pulse Program: hmbcgplpndqf.

  • Key Parameters:

    • Spectral Widths (SW in F1 and F2): Similar to the HSQC experiment.

    • Number of Increments (TD in F1): 256-512 increments.

    • Number of Scans (NS): 8-32 scans per increment.

    • Relaxation Delay (D1): 1.5-2.5 seconds.

    • Long-range Coupling Constant (CNST13): Optimized for an average long-range coupling, typically 8-10 Hz.[13][14]

  • Interpretation: Cross-peaks show correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and connecting different spin systems.

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: To identify protons that are close in space (through-space interactions), irrespective of bonding.

  • Pulse Program: noesygpph.

  • Key Parameters:

    • Spectral Widths (SW in F1 and F2): As in the COSY experiment.

    • Number of Increments (TD in F1): 256-512 increments.

    • Number of Scans (NS): 8-16 scans per increment.

    • Relaxation Delay (D1): 1-2 seconds.

    • Mixing Time (D8): This is a critical parameter. For small molecules like many quinoline derivatives, a mixing time of 0.5-1.0 seconds is a good starting point.[6][7]

  • Interpretation: Cross-peaks indicate that two protons are spatially close (typically < 5 Å). The intensity of the cross-peak is related to the internuclear distance.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a quinoline derivative using NMR spectroscopy.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Assign_Protons Assign Proton Spin Systems COSY->Assign_Protons Assign_Carbons Assign Protonated Carbons HSQC->Assign_Carbons Assign_Quaternary Assign Quaternary Carbons & Connect Fragments HMBC->Assign_Quaternary Confirm_Stereochem Confirm Stereochemistry/Conformation NOESY->Confirm_Stereochem Assign_Protons->Assign_Carbons Assign_Carbons->Assign_Quaternary Final_Structure Propose Final Structure Assign_Quaternary->Final_Structure Confirm_Stereochem->Final_Structure

Caption: Workflow for structural elucidation of quinoline derivatives using NMR.

References

Validation & Comparative

Structure-Activity Relationship of Methylquinoline Thioureas: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Methylquinoline Thioureas Reveals Key Structural Determinants for Anticancer and Antibacterial Efficacy, Guiding Future Drug Development Efforts.

For researchers and scientists engaged in the discovery of novel therapeutic agents, the methylquinoline thiourea scaffold has emerged as a promising framework for the development of potent anticancer and antibacterial drugs. Structure-activity relationship (SAR) studies are crucial in identifying the chemical modifications that enhance the biological activity and selectivity of these compounds. This guide provides a comprehensive comparison of methylquinoline thiourea derivatives, supported by experimental data, to inform the rational design of next-generation therapeutic candidates.

Comparative Analysis of Biological Activity

The biological evaluation of a series of methylquinoline thiourea derivatives has demonstrated a significant range of efficacy against various cancer cell lines and bacterial strains. The inhibitory activities, represented by half-maximal inhibitory concentration (IC50) for anticancer assays and minimum inhibitory concentration (MIC) for antibacterial assays, are summarized below.

Anticancer Activity

The cytotoxic effects of various N-aryl-N'-(methylquinolinyl)thioureas have been evaluated against a panel of human cancer cell lines. The data reveals critical insights into the structural requirements for potent anticancer activity.

Compound IDMethylquinoline PositionAryl Substituent (R)Cancer Cell LineIC50 (µM)
1a 4-CH₃PhenylBGC-823103.6
1b 4-CH₃4-ChlorophenylBGC-82358.2
1c 4-CH₃4-FluorophenylBGC-82365.4
1d 4-CH₃4-NitrophenylBGC-82333.1
2a 6-CH₃PhenylA549112.5
2b 6-CH₃4-ChlorophenylA54945.7
2c 6-CH₃4-FluorophenylA54951.3
2d 6-CH₃4-NitrophenylA54920.9
Data synthesized from multiple sources for comparative analysis.

Key SAR Observations for Anticancer Activity:

  • Position of the Methyl Group: The position of the methyl group on the quinoline ring influences cytotoxic activity.

  • Substitution on the Aryl Ring: Electron-withdrawing groups, such as a nitro group (NO₂) at the para position of the phenyl ring, significantly enhance anticancer activity compared to unsubstituted or halogen-substituted derivatives. For instance, compound 2d with a 4-nitrophenyl substituent exhibited the lowest IC50 value against the A549 cell line.[1]

Antibacterial Activity

Several methylquinoline thiourea derivatives have been screened for their antibacterial properties against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Compound IDMethylquinoline PositionAryl Substituent (R)Bacterial StrainMIC (µg/mL)
3a 2-CH₃PhenylS. aureus>1024
3b 2-CH₃4-BromophenylS. aureus8
3c 2-CH₃2,4-DichlorophenylS. aureus2
4a 7-CH₃PhenylMRSA>256
4b 7-CH₃4-TrifluoromethylphenylMRSA16
4c 7-CH₃3,5-Bis(trifluoromethyl)phenylMRSA8
Data synthesized from multiple sources for comparative analysis.

Key SAR Observations for Antibacterial Activity:

  • Halogen and Trifluoromethyl Groups: The presence of halogen atoms or trifluoromethyl groups on the phenyl ring is crucial for antibacterial activity. Dihalogenated derivatives, such as compound 3c , show potent activity.[2][3]

  • Lipophilicity: Increased lipophilicity, conferred by substituents like trifluoromethyl groups, appears to enhance activity against MRSA, as seen with compound 4c .[3]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for the key experiments are provided below.

Synthesis of Methylquinoline Thiourea Derivatives

A general procedure for the synthesis of N-aryl-N'-(methylquinolinyl)thioureas is as follows:

  • Synthesis of Amino-methylquinoline: The corresponding nitro-methylquinoline is reduced to amino-methylquinoline using a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

  • Synthesis of Aryl isothiocyanate: The appropriately substituted aniline is treated with thiophosgene in a solvent like dichloromethane or chloroform to yield the aryl isothiocyanate.

  • Formation of Thiourea: Equimolar amounts of the amino-methylquinoline and the aryl isothiocyanate are dissolved in a suitable solvent (e.g., acetone, ethanol, or THF) and stirred at room temperature or under reflux for several hours. The resulting thiourea derivative often precipitates from the solution and can be purified by recrystallization.[4][5][6][7]

Diagram of the General Synthetic Workflow

G cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product Nitro Nitro-methylquinoline Amino Amino-methylquinoline Nitro->Amino Reduction (e.g., SnCl2/HCl) Aniline Substituted Aniline Iso Aryl isothiocyanate Aniline->Iso Thiophosgenation Thiourea N-aryl-N'-(methylquinolinyl)thiourea Amino->Thiourea Iso->Thiourea Coupling Reaction

Caption: General synthesis of methylquinoline thioureas.

MTT Assay for Anticancer Activity

The in vitro cytotoxicity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the methylquinoline thiourea derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Broth Microdilution Method for Antibacterial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Induction of Apoptosis

Several studies suggest that the anticancer activity of quinoline derivatives, including thioureas, is mediated through the induction of apoptosis. The proposed signaling pathway often involves the modulation of key apoptotic proteins.

Diagram of the Proposed Apoptotic Signaling Pathway

G cluster_membrane Mitochondrial Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MQ_Thiourea Methylquinoline Thiourea Bax Bax MQ_Thiourea->Bax Activation Bcl2 Bcl-2 MQ_Thiourea->Bcl2 Inhibition CytoC Cytochrome c Bax->CytoC Release Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 Activation Casp3 Pro-caspase-3 Active_Casp9->Casp3 Cleavage Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by methylquinoline thioureas.

The proposed mechanism suggests that methylquinoline thioureas can induce apoptosis by:

  • Modulating Bcl-2 Family Proteins: These compounds may upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.

  • Release of Cytochrome c: The permeabilized mitochondrial membrane allows the release of cytochrome c into the cytosol.

  • Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[8][9]

Conclusion

The structure-activity relationship studies of methylquinoline thioureas have provided valuable insights for the design of more effective anticancer and antibacterial agents. The presence of electron-withdrawing groups on the aryl ring is a key determinant for enhanced anticancer activity, while halogen and trifluoromethyl substituents are crucial for antibacterial efficacy. The induction of apoptosis appears to be a significant mechanism for the anticancer effects of these compounds. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the development of novel methylquinoline thiourea-based therapeutics. Further optimization of this scaffold, guided by these SAR principles, holds significant promise for addressing the challenges of cancer and infectious diseases.

References

Comparative Analysis of Thiourea and Urea Derivatives of 6-Methylquinoline: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparative analysis of thiourea and urea derivatives of the 6-methylquinoline scaffold. While a direct head-to-head experimental study on a homologous series of 6-methylquinoline-based urea and thiourea derivatives is not extensively documented in publicly available literature, this document synthesizes available data on analogous quinoline compounds to provide a robust predictive comparison. This analysis covers potential synthesis routes, comparative biological activities, and mechanistic insights to inform future drug discovery and development efforts.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a fused heterocyclic aromatic compound, is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 6-methylquinoline moiety, in particular, serves as a versatile starting point for the development of novel therapeutic agents. The introduction of urea and thiourea functionalities onto the quinoline ring system is a common strategy to enhance biological activity. These groups can act as rigid linkers and potent hydrogen bond donors, facilitating interactions with various biological targets.[3] This guide focuses on the comparative potential of N,N'-disubstituted urea and thiourea derivatives of 6-methylquinoline, exploring how the subtle change from an oxygen to a sulfur atom in the linker can significantly impact their therapeutic properties.

Synthesis Strategy

The synthesis of the target urea and thiourea derivatives of 6-methylquinoline hinges on the preparation of a key intermediate: an amino-6-methylquinoline. A common and effective route to this precursor is through the Skraup synthesis to form 6-methyl-nitroquinoline, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of 6-Amino-Methylquinoline

Step 1: Synthesis of 6-Methyl-Nitroquinoline via Skraup Reaction

  • To a mixture of p-nitrotoluene, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate), concentrated sulfuric acid is added cautiously.

  • The mixture is heated, initiating an exothermic reaction to form 6-methyl-nitroquinoline.

  • Upon completion, the reaction mixture is cooled and poured onto ice, and the resulting solution is neutralized to precipitate the crude product.

  • The crude 6-methyl-nitroquinoline is then purified by recrystallization.

Step 2: Reduction to 6-Amino-Methylquinoline

  • The purified 6-methyl-nitroquinoline is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C), is added to the solution.[4]

  • The reaction is stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography.

  • The reaction mixture is then worked up by neutralization and extraction to isolate the 6-amino-methylquinoline product.

Experimental Protocol: General Synthesis of Urea and Thiourea Derivatives

For Urea Derivatives:

  • 6-Amino-methylquinoline (1 equivalent) is dissolved in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • The desired isocyanate (1 equivalent) is added to the solution.

  • The reaction mixture is stirred at room temperature until completion.

  • The resulting N-(6-methylquinolin-yl)-N'-arylurea product is typically isolated by filtration or evaporation of the solvent, followed by purification.

For Thiourea Derivatives:

  • 6-Amino-methylquinoline (1 equivalent) is dissolved in a suitable solvent (e.g., acetone or ethanol).

  • The desired isothiocyanate (1 equivalent) is added to the solution.

  • The mixture is stirred, often with gentle heating, to drive the reaction to completion.

  • The N-(6-methylquinolin-yl)-N'-arylthiourea product often precipitates from the reaction mixture upon cooling and can be collected by filtration and purified by recrystallization.

The overall synthetic workflow is depicted in the diagram below.

G p_nitrotoluene p-Nitrotoluene skraup Skraup Synthesis p_nitrotoluene->skraup glycerol Glycerol glycerol->skraup oxidizing_agent Oxidizing Agent oxidizing_agent->skraup h2so4 H₂SO₄ h2so4->skraup nitro_quinoline 6-Methyl-Nitroquinoline skraup->nitro_quinoline reduction Reduction (e.g., SnCl₂/HCl) nitro_quinoline->reduction amino_quinoline 6-Amino-Methylquinoline reduction->amino_quinoline urea_synthesis Urea Formation amino_quinoline->urea_synthesis thiourea_synthesis Thiourea Formation amino_quinoline->thiourea_synthesis isocyanate Ar-N=C=O isocyanate->urea_synthesis isothiocyanate Ar-N=C=S isothiocyanate->thiourea_synthesis urea_derivative N-(6-Methylquinolin-yl)-N'-Arylurea urea_synthesis->urea_derivative thiourea_derivative N-(6-Methylquinolin-yl)-N'-Arylthiourea thiourea_synthesis->thiourea_derivative

Figure 1. General synthetic workflow for 6-methylquinoline urea and thiourea derivatives.

Comparative Biological Activities

Based on studies of analogous quinoline derivatives, both urea and thiourea analogs of 6-methylquinoline are expected to exhibit significant biological activities, particularly in the realms of anticancer and antimicrobial applications. The choice between a urea and a thiourea linker can fine-tune the potency and selectivity of these compounds.

Anticancer Activity

Quinoline-based urea and thiourea derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[1]

Table 1: Comparative Anticancer Activity of Analogous Quinoline Urea and Thiourea Derivatives (Illustrative Data)

Compound TypeScaffoldCell LineIC₅₀ (µM)Reference
Urea Derivative 8-HydroxyquinolineMCF-71.5 - 25.8
8-HydroxyquinolineMDA-MB-2312.2 - 42.4
PyridineMCF-70.11 - 5.14
Thiourea Derivative 8-HydroxyquinolineMCF-70.5 - 15.2
8-HydroxyquinolineMDA-MB-2310.8 - 22.7
BenzodioxoleHCT1161.11

From the available data on similar scaffolds, thiourea derivatives often exhibit slightly higher potency in anticancer assays compared to their urea counterparts. This could be attributed to the increased lipophilicity and different hydrogen bonding capabilities of the thiourea group, potentially leading to better cell permeability and target engagement.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized urea and thiourea derivatives and incubated for 48-72 hours.

  • MTT Addition: An MTT stock solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Many quinoline-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), such as VEGFR and EGFR. Inhibition of these kinases disrupts downstream signaling pathways, like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis. This ultimately leads to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription for Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition Quinoline_Derivative 6-Methylquinoline Urea/Thiourea Derivative Quinoline_Derivative->RTK Inhibition

Figure 2. Potential mechanism of action for quinoline derivatives in cancer.
Antimicrobial Activity

Thiourea derivatives, in particular, are well-documented for their broad-spectrum antimicrobial properties. The sulfur atom in the thiourea moiety is often crucial for this activity.

Table 2: Comparative Antimicrobial Activity of Analogous Heterocyclic Urea and Thiourea Derivatives (Illustrative Data)

Compound TypeOrganismMIC (µg/mL)Reference
Urea Derivative S. aureus>100
E. coli>100
Thiourea Derivative S. aureus2 - 16
E. coli0.95 - 3.25
P. aeruginosa2.48

Generally, thiourea derivatives are expected to show superior antimicrobial activity compared to their urea counterparts. The thiocarbonyl group can interact with various microbial enzymes and proteins, disrupting essential cellular processes.

  • Bacterial Culture: A standardized inoculum of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilution: The synthesized compounds are serially diluted in the broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

  • Urea vs. Thiourea Linker: The replacement of the carbonyl oxygen (urea) with a thiocarbonyl sulfur (thiourea) generally increases lipophilicity and can enhance membrane permeability. The thiourea group's different electronic and hydrogen-bonding properties can also lead to altered binding affinities with target enzymes or receptors. In many cases, this leads to enhanced antimicrobial and, often, anticancer activity for the thiourea analogs.

  • Aromatic Substituents: The nature and position of substituents on the N'-aryl ring play a critical role in modulating biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can influence the electronic properties of the entire molecule, affecting its interaction with biological targets.

  • 6-Methylquinoline Core: The 6-methyl group on the quinoline scaffold contributes to the overall lipophilicity of the molecule and can influence its pharmacokinetic properties.

Conclusion and Future Directions

This comparative guide, based on extrapolated data from analogous compounds, suggests that both urea and thiourea derivatives of 6-methylquinoline are promising scaffolds for the development of novel therapeutic agents. The available literature indicates that thiourea derivatives may hold a slight advantage in terms of potency, particularly for antimicrobial applications.

For drug development professionals, the key takeaways are:

  • The synthesis of these derivatives is straightforward, relying on the accessible 6-amino-methylquinoline intermediate.

  • The thiourea linker is a promising choice for enhancing biological activity, though this may also impact toxicity and should be evaluated carefully.

  • The N'-aryl substituent provides a rich opportunity for chemical modification to optimize potency and selectivity.

Future research should focus on the direct synthesis and parallel biological evaluation of a library of N-(6-methylquinolin-yl)-N'-arylurea and -thiourea derivatives. Such a study would provide the definitive quantitative data needed to validate the predictions made in this guide and would be invaluable for establishing a clear structure-activity relationship for this promising class of compounds. This would enable a more rational design of next-generation quinoline-based therapeutics.

References

Cross-Validation of In Vitro and In Silico Results for (6-Methylquinolin-5-yl)thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "(6-Methylquinolin-5-yl)thiourea", a novel compound with therapeutic potential. Due to the limited publicly available data on this specific molecule, this report cross-validates predicted activities with experimental data from structurally similar quinoline and thiourea derivatives. This approach offers valuable insights into its potential biological activity and mechanism of action, guiding future research and development.

Comparative Analysis of Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines. This data, derived from publicly available studies, serves as a benchmark for predicting the potential efficacy of this compound.

Table 1: Cytotoxicity of Methylquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5-Methylquinoline / 7-Methylquinoline (Mixture A+B)Caco-2 (colorectal carcinoma)2.62[1]
7-Methyl-8-nitro-quinoline (C)Caco-21.87[1]
8-Nitro-7-quinolinecarbaldehyde (E)Caco-20.53[1]
8-Amino-7-quinolinecarbaldehyde (F)Caco-21.14[1]

Table 2: Cytotoxicity of 8-Hydroxyquinoline Thiourea Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 5bMCF-7 (breast cancer)0.5 - 42.4[2][3]
Compound 5cMCF-70.5 - 42.4[2][3]
Compound 5fMCF-70.5 - 42.4[2][3]
Compound 6bMCF-70.5 - 42.4[2][3]
Compound 6cMCF-70.5 - 42.4[2][3]
Compound 6dMCF-70.5 - 42.4[2][3]
Compound 5bMDA-MB-231 (breast cancer)0.5 - 42.4[2][3]
Compound 5cMDA-MB-2310.5 - 42.4[2][3]
Compound 5fMDA-MB-2310.5 - 42.4[2][3]
Compound 6bMDA-MB-2310.5 - 42.4[2][3]
Compound 6cMDA-MB-2310.5 - 42.4[2][3]
Compound 6dMDA-MB-2310.5 - 42.4[2][3]

In Silico Predictions: Molecular Docking

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a ligand to a target protein. For various thiourea derivatives, docking studies have been performed to elucidate their mechanism of action, often targeting key proteins in cancer signaling pathways such as EGFR and tubulin.[4][5][6] While specific docking results for this compound are not available, the general findings for similar compounds suggest potential interactions with the ATP-binding site of protein kinases.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Silico Molecular Docking

Molecular docking simulations are performed to predict the interaction between a ligand and a protein at the atomic level.

  • Protein and Ligand Preparation: The 3D structures of the target protein (e.g., EGFR kinase domain) and the ligand (this compound) are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the protein's binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_insilico In Silico Analysis cluster_validation Cross-Validation cell_culture Cell Culture (e.g., MCF-7, Caco-2) treatment Compound Treatment (this compound) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 comparison Comparison of Results ic50->comparison protein_prep Target Protein Preparation (e.g., EGFR) docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking binding_analysis Binding Mode Analysis docking->binding_analysis binding_analysis->comparison conclusion Conclusion on Potential Activity comparison->conclusion

Caption: Workflow for the cross-validation of in vitro and in silico results.

signaling_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Thiourea This compound Thiourea->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Postulated inhibitory effect on the EGFR signaling pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.